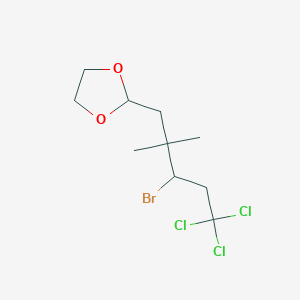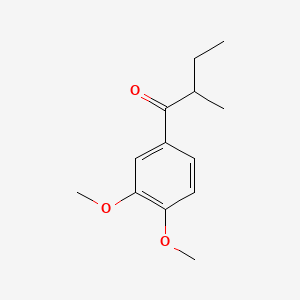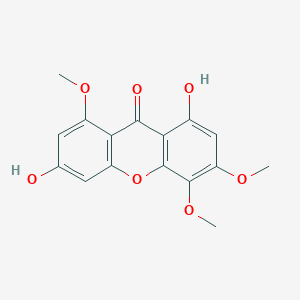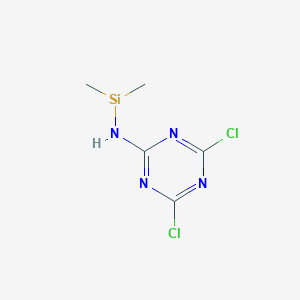
1-Methyl-2-octylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-octylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing one nitrogen atom Aziridines are known for their significant angle strain due to the 60° bond angles, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-octylaziridine can be synthesized through several methods. One common approach involves the cyclization of amino alcohols or amino halides. For instance, the reaction of N-tosyl imines with in situ generated iodomethyllithium allows for an efficient synthesis of aziridines . Another method involves the use of epoxides as precursors, where the nitrogen atom displaces a leaving group to form the aziridine ring .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures. The Wenker synthesis is another industrial method, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-octylaziridine undergoes various chemical reactions, including:
Oxidation: Aziridines can be oxidized to form oxaziridines, which are useful intermediates in organic synthesis.
Reduction: Reduction of aziridines can lead to the formation of amines.
Substitution: Aziridines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various substituted aziridines depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-octylaziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-octylaziridine involves its high reactivity due to the angle strain in the three-membered ring. This strain makes the nitrogen atom more nucleophilic, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, aziridines can interact with nucleophiles, leading to ring-opening reactions and the formation of more stable compounds .
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine class, with a simpler structure.
2-Methylaziridine: Similar in structure but with a methyl group at the 2-position instead of the 1-position.
N-alkylaziridines: A broader class of aziridines with various alkyl groups attached to the nitrogen atom.
Uniqueness: 1-Methyl-2-octylaziridine is unique due to the presence of both a methyl group and an octyl group, which can influence its reactivity and physical properties. The long octyl chain can impact the compound’s solubility and interaction with other molecules, making it distinct from simpler aziridines .
Properties
CAS No. |
65008-19-7 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
1-methyl-2-octylaziridine |
InChI |
InChI=1S/C11H23N/c1-3-4-5-6-7-8-9-11-10-12(11)2/h11H,3-10H2,1-2H3 |
InChI Key |
GNHOAYGKPPTRAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
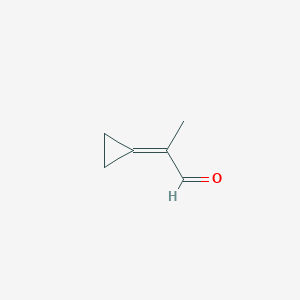
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

